1,5-Dinitronaphthalene CAS number and properties
1,5-Dinitronaphthalene CAS number and properties
An In-depth Technical Guide to 1,5-Dinitronaphthalene: Properties, Synthesis, and Applications
Introduction
1,5-Dinitronaphthalene is a crystalline organic compound that holds significant importance as a chemical intermediate in various industrial syntheses.[1][2][3] Characterized by a naphthalene backbone with two nitro groups at the 1 and 5 positions, this compound is a key precursor in the production of dyes, high-performance polymers, and other specialty chemicals.[2][3][4] Its isomeric purity is crucial for many of its applications, necessitating well-controlled synthesis and purification processes. This guide provides a comprehensive technical overview of 1,5-dinitronaphthalene, covering its core properties, synthesis methodologies, key applications, and essential safety and handling protocols, tailored for researchers and professionals in chemical and materials science.
Core Chemical and Physical Properties
1,5-Dinitronaphthalene is a yellowish-white to light yellow solid, often appearing as needles or a fluffy powder.[5] Its physical and chemical properties are fundamental to its handling, reactivity, and application. The compound is notably insoluble in water but shows solubility in various organic solvents.[6][7][8]
| Property | Value | Source(s) |
| CAS Number | 605-71-0 | [9][10][11][12][13][14] |
| Molecular Formula | C₁₀H₆N₂O₄ | [5][10][11][12][13][14] |
| Molecular Weight | 218.17 g/mol | [5][9][11][14] |
| Appearance | Yellowish-white needles or light yellow fluffy solid | [5] |
| Melting Point | 212-222 °C (414-432 °F) | [10][12][15][16] |
| Boiling Point | Sublimes | [5] |
| Density | 1.58 g/cm³ | [4] |
| Vapor Pressure | 4.28 x 10⁻⁶ mmHg | [5][17] |
| Solubility | Insoluble in water.[6][8] Soluble in organic solvents such as ethyl acetate, acetone, benzene, and toluene.[6] | |
| IUPAC Name | 1,5-dinitronaphthalene | [5][10][12][13] |
Synthesis and Purification
The industrial production of 1,5-dinitronaphthalene is primarily achieved through the nitration of naphthalene. This process typically yields a mixture of dinitronaphthalene isomers, predominantly the 1,5- and 1,8-isomers, which then require separation. The choice of nitrating agent, reaction conditions, and solvent system is critical in controlling the isomeric ratio and minimizing the formation of byproducts.
Common synthesis approaches include:
-
Mixed Acid Nitration: The use of a mixture of nitric acid and sulfuric acid is a traditional method.[18] Sulfuric acid acts as a catalyst, promoting the formation of the nitronium ion (NO₂⁺), the active electrophile in the reaction.
-
Nitric Acid Nitration: Naphthalene can also be nitrated using nitric acid alone, which can simplify the post-reaction workup by avoiding the separation of sulfuric acid.[18][19]
-
Alternative Nitrating Agents: Research has explored greener and more selective nitration methods, such as using nitrogen dioxide in the presence of a catalyst, which can offer milder reaction conditions and improved atom economy.[2]
Representative Experimental Protocol: Nitration of Naphthalene
The following is a generalized protocol for the synthesis of a dinitronaphthalene mixture, followed by the isolation of the 1,5-isomer.
Step 1: Nitration
-
Naphthalene is slowly added to a pre-cooled mixture of concentrated nitric acid and sulfuric acid under vigorous stirring.
-
The reaction temperature is carefully controlled, typically between 40-80°C, to manage the exothermic reaction and influence the isomer distribution.[1][20]
-
The reaction is allowed to proceed for several hours to ensure complete dinitration.
Step 2: Quenching and Filtration
-
The reaction mixture is then cooled and poured into ice-water to precipitate the crude dinitronaphthalene product.
-
The solid precipitate is collected by filtration and washed with water to remove residual acids.
Step 3: Isomer Separation
-
The mixture of 1,5- and 1,8-dinitronaphthalene isomers is separated based on their differential solubility in organic solvents.
-
For instance, the 1,5-isomer can be selectively extracted using toluene, leaving the less soluble 1,8-isomer behind.[1] Alternatively, washing the crude product with acetone can be used to isolate 1,5-dinitronaphthalene.[18][19]
Step 4: Purification
-
The isolated 1,5-dinitronaphthalene is further purified by recrystallization from a suitable solvent to achieve the desired purity.
Caption: Synthesis and purification workflow for 1,5-dinitronaphthalene.
Key Applications
The primary utility of 1,5-dinitronaphthalene lies in its role as a precursor to other valuable chemicals, most notably 1,5-diaminonaphthalene.
-
Polymer Synthesis: The reduction of 1,5-dinitronaphthalene yields 1,5-diaminonaphthalene, a monomer used in the production of 1,5-naphthalene diisocyanate (NDI).[1][21] NDI is a key component in the manufacture of high-performance polyurethane elastomers, which are valued for their exceptional hardness, resilience, and thermal stability.[2]
-
Dye Intermediate: 1,5-Dinitronaphthalene also serves as an intermediate in the synthesis of various dyes, including sulfur colors.[4]
-
Other Applications: It has also been used as a sensitizing agent for ammonium nitrate explosives.[1]
Caption: Major application pathways for 1,5-dinitronaphthalene.
Safety and Toxicology
1,5-Dinitronaphthalene is a hazardous substance that requires careful handling. It is classified as a suspected human carcinogen and mutagen.[22] Exposure can cause irritation to the skin, eyes, and respiratory tract.[5][17][23] Systemic effects of exposure may include headache, dizziness, cyanosis, and potential damage to the liver and kidneys.[5][8][17]
| Hazard Type | Description | GHS Classification |
| Health Hazards | Suspected of causing genetic defects.[5][23] May cause an allergic skin reaction.[5][24] Causes serious eye damage/irritation.[5][22][23][24] Causes skin irritation.[5][23] May cause respiratory irritation.[5][23] | Germ cell mutagenicity (Category 2)[23], Skin sensitization (Category 1B)[24], Serious eye damage/eye irritation (Category 1/2)[5][23][24], Skin corrosion/irritation (Category 2)[23], Specific target organ toxicity — Single exposure (Category 3, Respiratory tract irritation)[23] |
| Physical Hazards | Potentially explosive, especially when mixed with sulfur or sulfuric acid and heated.[5][8][17][22] | Not explicitly classified as explosive under GHS in the provided sources, but noted as a reactivity hazard. |
| Environmental Hazards | Harmful to aquatic life with long-lasting effects.[23] | Hazardous to the aquatic environment, long-term (Chronic) - Category 3[23][24] |
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Work with 1,5-dinitronaphthalene should be conducted in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment:
-
Handling Precautions: Avoid generating dust.[23] Prevent contact with strong oxidizing agents and bases.[1][8] Keep away from heat and sources of ignition.
References
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Process for the production of 1,5-dinitronaphthalene - Patent 1529772 - EPO. (2011, August 17). Retrieved January 8, 2026, from [Link]
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605-71-0 CAS | 1,5-DINITRONAPHTHALENE | Laboratory Chemicals | Article No. 03457. (n.d.). Retrieved January 8, 2026, from [Link]
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